molecular formula C8H14O B1618317 2-Cyclohexylideneethanol CAS No. 932-89-8

2-Cyclohexylideneethanol

Cat. No.: B1618317
CAS No.: 932-89-8
M. Wt: 126.2 g/mol
InChI Key: STMMZXSFWVMHSA-UHFFFAOYSA-N
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Description

2-Cyclohexylideneethanol is an organic compound belonging to the class of cycloalkenes. It has the molecular formula C8H14O and a molecular weight of 126.2 g/mol . This compound is characterized by a cyclohexylidene group attached to an ethanol moiety, making it a cyclic alcohol. It has gained attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylideneethanol can be synthesized through various methods. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction is typically carried out under reflux conditions at elevated temperatures. The crude product is then purified through distillation and washing with water and sodium carbonate solution to remove impurities .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylideneethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.

Major Products Formed

    Oxidation: Cyclohexanone.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexylidene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexylideneethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-cyclohexylideneethanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. It may also interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through its ability to alter membrane properties and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A primary alcohol with similar structural features but lacks the double bond present in 2-cyclohexylideneethanol.

    Cyclohexanone: An oxidized form of cyclohexanol, used as a solvent and in the production of nylon.

    Cyclohexene: A cycloalkene with a similar ring structure but without the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a cycloalkene and an alcohol functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.

Properties

IUPAC Name

2-cyclohexylideneethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h6,9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMMZXSFWVMHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CCO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239330
Record name 2-Cyclohexylideneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-89-8
Record name Cyclohexylideneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexylideneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexylideneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylideneethanol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl cyclohexylideneacetate (see route to this by Wadsworth and Emmons in Org. Synth. Coll. Vol 5 547) (3.00 g, 17.8 mmol) in dry ether (50 ml) under an atmosphere of nitrogen at 0° C. was added lithium aluminium hydride (407 mg, 10.7 mol) portionwise and the mixture stirred for 2 hours before quenching with dilute hydrochloric acid (2M; 20 ml). The mixture was filtered and the aqueous layer was separated and extracted further with ether (2×25 ml) and the combined ether layers washed with water (2×25 ml) and saturated sodium chloride solution (25 ml) and then dried over MgSO4. Filtration and evaporation of the solvent and distillation of the residue gave 2-cyclohexylidene ethanol (2.16 g, bp. 112° C. at 10 mmHg [Kugelrohr]).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylideneethanol
Reactant of Route 2
2-Cyclohexylideneethanol
Reactant of Route 3
2-Cyclohexylideneethanol
Reactant of Route 4
2-Cyclohexylideneethanol
Reactant of Route 5
2-Cyclohexylideneethanol
Reactant of Route 6
2-Cyclohexylideneethanol

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